2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-20(24-12-11-16-7-3-1-4-8-16)13-18-15-31-23-26-21-19(22(30)27(18)23)14-25-28(21)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOKFUVUHUIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The specific synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques would be essential to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Utilized in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations:
Core Heterocyclic Systems: The target compound’s pyrazolo-thiazolo-pyrimidine core differs from the pyrrolo-thiazolo-pyrimidine system in , which introduces a five-membered pyrrole ring instead of pyrazole. Benzo[b][1,4]oxazin-pyrimidine hybrids () lack sulfur-containing thiazole rings, reducing electron-deficient character compared to the target.
Substituent Effects :
- The N-phenethylacetamide group in the target compound contrasts with triazole-thiol (, compound 8) and 1,2,4-oxadiazole () moieties. Acetamide groups typically enhance solubility and hydrogen-bonding capacity, whereas thiols and oxadiazoles may confer redox activity or metal-binding properties.
- Electron-donating groups (e.g., 4-methoxyphenyl in ) could modulate electronic environments differently than the target’s unsubstituted phenyl group.
Synthetic Strategies: The target compound’s synthesis likely parallels ’s thioether intermediates , while employs phenylisothiocyanate and ethyl chloroacetate for heterocyclization . ’s use of Cs₂CO₃/DMF under mild conditions highlights divergent approaches to coupling reactions compared to ethanol reflux in .
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide (CAS Number: 946334-84-5) is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its complex structure incorporates multiple heterocycles including thiazole, pyrazole, and pyrimidine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.4 g/mol. The structural uniqueness lies in its fused heterocyclic rings, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 946334-84-5 |
Biological Activities
Preliminary studies have indicated that this compound exhibits a range of biological activities:
Anticonvulsant Activity
Research has shown that thiazole-containing compounds often display anticonvulsant properties. For example, related compounds have demonstrated significant efficacy in electroshock seizure models. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring can enhance anticonvulsant effects by modulating receptor interactions .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thiazolo-pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results against breast cancer cells and other malignancies.
| Study Focus | Cell Line Tested | Activity Observed |
|---|---|---|
| Thiazole derivatives | MCF-7 (breast cancer) | Significant cytotoxicity |
| Pyrazolo-thiazoles | NALM-6 (leukemia) | Moderate inhibition |
Antimicrobial Properties
Compounds with thiazole and pyrazole moieties have also been investigated for their antimicrobial properties. Some derivatives have shown effective inhibition against Gram-positive bacteria, suggesting a potential role as antibacterial agents .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease pathways. Molecular docking studies indicate that it can effectively bind to proteins associated with cancer and seizure disorders, potentially modulating their activity.
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving a series of thiazole derivatives reported that modifications to the phenyl ring significantly impacted anticonvulsant efficacy in animal models. The most effective compounds had electron-withdrawing groups that enhanced their bioactivity .
- Anticancer Research : In vitro studies on similar compounds revealed that those containing the thiazole-pyrimidine scaffold exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.
- Antimicrobial Activity : A recent investigation highlighted several thiazole derivatives with notable antimicrobial activity against multiple strains of bacteria, indicating the potential for these compounds to be developed into new antibiotics .
Q & A
Q. How to design mechanistic studies to elucidate the compound’s mode of action in cancer cell lines?
- Methodological Answer : Perform RNA-seq or proteomic profiling (LC-MS/MS) on treated vs. untreated cells to identify dysregulated pathways. Combine with siRNA knockdown of target genes (e.g., AKT, mTOR) to validate functional relevance. Live-cell imaging (confocal microscopy) can track apoptosis/autophagy markers .
Q. What strategies mitigate off-target effects in animal models while maintaining efficacy?
- Methodological Answer : Conduct plasma protein binding assays (ultrafiltration) to assess free drug concentration. Use tissue-specific pharmacokinetic models (PBPK) to optimize dosing regimens. Isobologram analysis identifies synergistic combinations with existing therapeutics to reduce required doses .
Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical trials?
- Methodological Answer : Evaluate metabolic stability in liver microsomes (human/rodent) to identify rapid clearance. Use LC-MS to quantify active metabolites. If poor bioavailability is suspected, reformulate with lipid-based carriers (e.g., liposomes) or PEGylation to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
